molecular formula C12H6BrF4N B6333288 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine CAS No. 1257875-16-3

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B6333288
CAS No.: 1257875-16-3
M. Wt: 320.08 g/mol
InChI Key: JRNHEQAUBZPRQL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position of the phenyl ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom at the 2-position can be introduced via nucleophilic substitution reactions using fluorinating agents such as cesium fluoride (CsF) or potassium fluoride (KF).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The presence of the trifluoromethyl group can facilitate addition reactions with electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Fluorination: Employs fluorinating agents like CsF or KF in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Shares the pyridine core with bromine and fluorine substituents but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine and fluorine atoms.

    2-Fluoro-4-(trifluoromethyl)phenyl derivatives: Similar structure but with variations in the position and type of substituents.

Uniqueness

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

5-bromo-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF4N/c13-8-2-4-11(18-6-8)9-3-1-7(5-10(9)14)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHEQAUBZPRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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